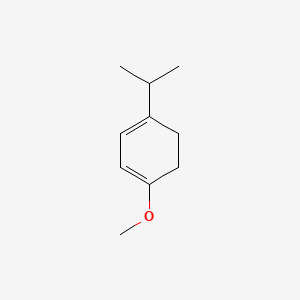
1-Methoxy-4-propan-2-ylcyclohexa-1,3-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methoxy-4-propan-2-ylcyclohexa-1,3-diene is an organic compound with the molecular formula C10H16O It is a derivative of cyclohexadiene, featuring a methoxy group and an isopropyl group attached to the cyclohexadiene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-4-propan-2-ylcyclohexa-1,3-diene can be achieved through several methods. One common approach involves the reaction of 4-isopropylphenol with methanol in the presence of an acid catalyst to form 4-isopropyl-1-methoxybenzene. This intermediate is then subjected to a Birch reduction using lithium or sodium in liquid ammonia, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Birch reduction processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale .
化学反应分析
Types of Reactions
1-Methoxy-4-propan-2-ylcyclohexa-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form cyclohexane derivatives.
Substitution: The methoxy and isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (e.g., NaOH) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-isopropyl-1-methoxybenzaldehyde.
Reduction: Formation of 1-methoxy-4-propan-2-ylcyclohexane.
Substitution: Formation of various substituted cyclohexadiene derivatives.
科学研究应用
1-Methoxy-4-propan-2-ylcyclohexa-1,3-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
作用机制
The mechanism of action of 1-Methoxy-4-propan-2-ylcyclohexa-1,3-diene involves its interaction with various molecular targets and pathways. The compound can undergo electrophilic addition reactions, where it reacts with electrophiles to form addition products. The presence of the methoxy and isopropyl groups influences the reactivity and stability of the compound, making it a versatile intermediate in organic synthesis .
相似化合物的比较
Similar Compounds
1-Methoxy-4-propan-2-ylcyclohexa-1,4-diene: Similar structure but different position of the double bonds.
1-Methoxy-4-propan-2-ylcyclohexane: Saturated analog of the compound.
4-Isopropyl-1-methoxybenzene: Precursor in the synthesis of 1-Methoxy-4-propan-2-ylcyclohexa-1,3-diene.
Uniqueness
This compound is unique due to its specific arrangement of functional groups and double bonds, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic applications and research studies .
属性
分子式 |
C10H16O |
|---|---|
分子量 |
152.23 g/mol |
IUPAC 名称 |
1-methoxy-4-propan-2-ylcyclohexa-1,3-diene |
InChI |
InChI=1S/C10H16O/c1-8(2)9-4-6-10(11-3)7-5-9/h4,6,8H,5,7H2,1-3H3 |
InChI 键 |
LXUCGIBUEXKWME-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC=C(CC1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(2-Hydroxyethyl)phenoxy]acetonitrile](/img/structure/B13836794.png)
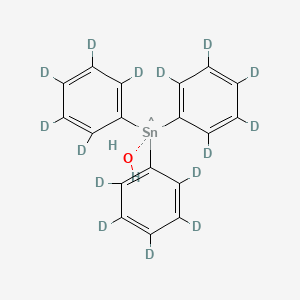
![[2-(2-Hydroxyphenoxy)-4-nitrophenyl]-phenylmethanone](/img/structure/B13836820.png)
![2-{4-[2-(Methylamino)ethyl]piperazin-1-YL}ethanol](/img/structure/B13836833.png)
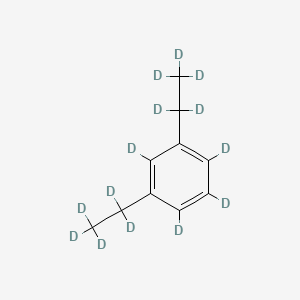
![3-Oxo-3-[2,3,5-trifluoro-4-(4-methylpiperazin-1-yl)phenyl]propanoic acid](/img/structure/B13836836.png)
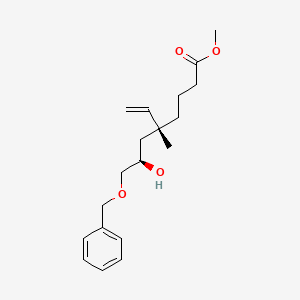
![[(4R)-4-prop-1-en-2-ylcyclohexen-1-yl]sulfinylbenzene](/img/structure/B13836848.png)
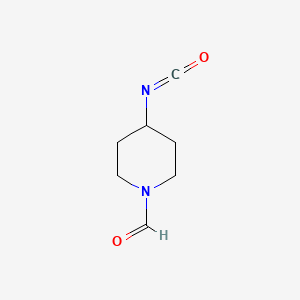
![Mono[2-(perfluorodecyl)ethyl] Phosphate Cyclohexylamine Salt](/img/structure/B13836859.png)
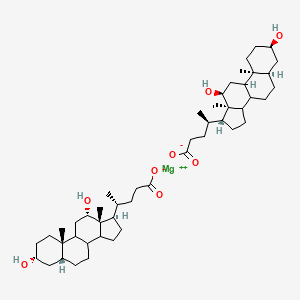
![[2-Hydroxy-3-[2-hydroxy-3-[4-(2-methoxyethyl)phenoxy]propoxy]propyl] 4-methylbenzenesulfonate](/img/structure/B13836878.png)
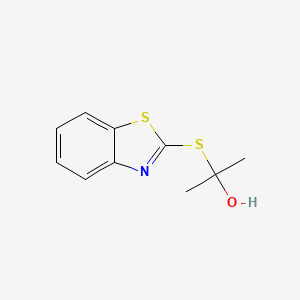
![1,1-Dimethylethyl 3-azido-4-[[(phenylmethoxy)carbonyl]amino]-1-pyrrolidinecarboxylate](/img/structure/B13836885.png)
